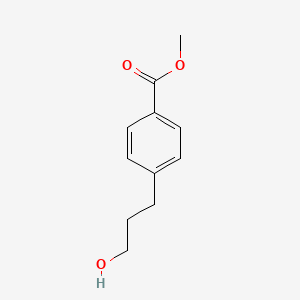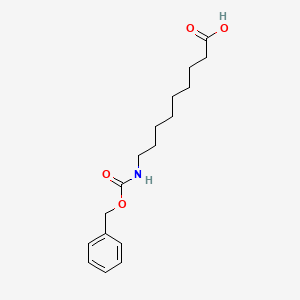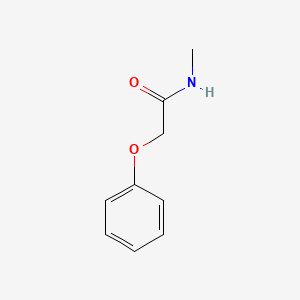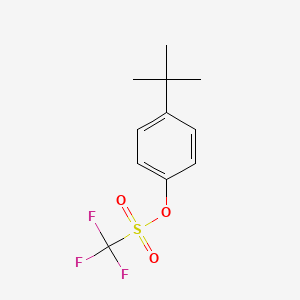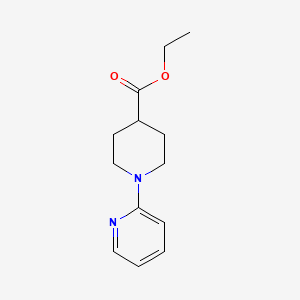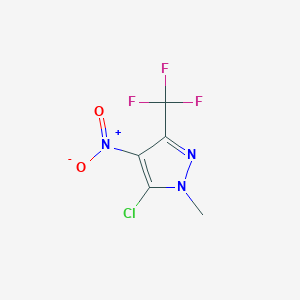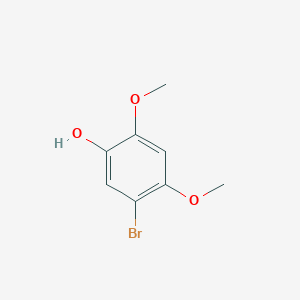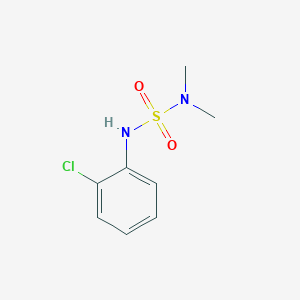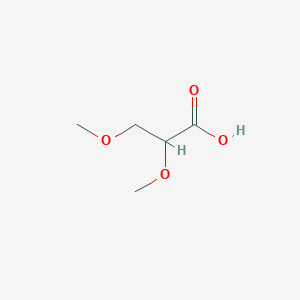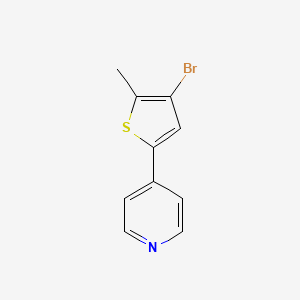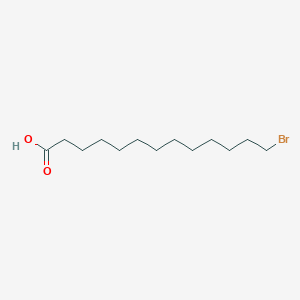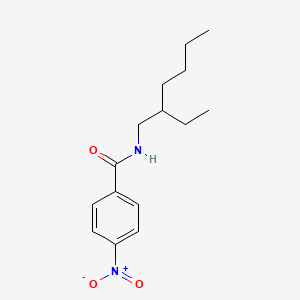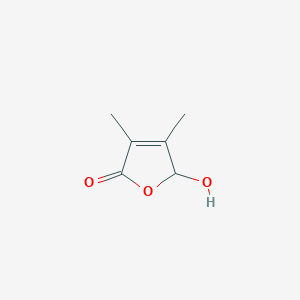
5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,4-dimethylfuran-2(5H)-one is an organic compound with the molecular formula C6H8O3 It is a furan derivative, characterized by a furan ring substituted with hydroxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is simple, efficient, and scalable, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The use of oxone and water ensures that the process is environmentally friendly and cost-effective, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3,4-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone in water is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2(5H)-furanone: Similar structure but lacks the methyl groups.
3,4-Dimethylfuran: Lacks the hydroxy group.
Furan-2(5H)-one: Lacks both the hydroxy and methyl groups.
Uniqueness
5-Hydroxy-3,4-dimethylfuran-2(5H)-one is unique due to the presence of both hydroxy and methyl groups on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
1575-54-8 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-hydroxy-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h5,7H,1-2H3 |
Clave InChI |
NVXHBLAEBCZZHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)C |
SMILES canónico |
CC1=C(C(=O)OC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


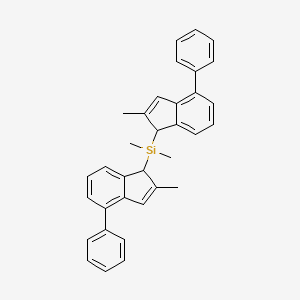
![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)
